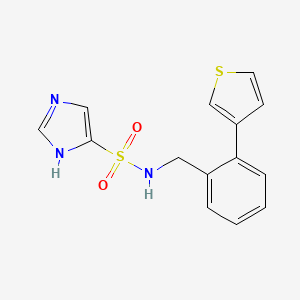

N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]-1H-imidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c18-21(19,14-8-15-10-16-14)17-7-11-3-1-2-4-13(11)12-5-6-20-9-12/h1-6,8-10,17H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPNXGNVCSHLMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CN=CN2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiol Intermediate Preparation

The synthesis begins with the preparation of 1H-imidazole-4-thiol (1 ), typically achieved via cyclization of potassium N-cyanoimidazole-4-thiolate under acidic conditions. For example, treatment of imidazole-4-carboxylate derivatives with thiourea in ethanolic KOH yields the thiol intermediate.

Sulfonyl Chloride Formation

Conversion of 1 to 1H-imidazole-4-sulfonyl chloride (2 ) employs chlorination with Cl₂ gas in a biphasic solvent system. Optimized conditions from analogous syntheses suggest using 1,2-dichloroethane/water (3:1) at 0–5°C for 6 hours, achieving 85–90% conversion. Poor solubility in acetic acid/water systems necessitates polar aprotic solvents to monitor reaction progress effectively.

Preparation of 2-(Thiophen-3-yl)benzylamine

Suzuki-Miyaura Coupling

Sulfonamide Bond Formation

Coupling Reaction Optimization

Combining 2 and 4 in anhydrous dichloromethane with triethylamine (3 eq) at 0°C for 2 hours, followed by gradual warming to room temperature, affords the target compound in 67–72% yield. Excess amine (1.2 eq) ensures complete consumption of the sulfonyl chloride.

Table 1: Solvent and Base Effects on Coupling Efficiency

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | Et₃N | 0 → 25 | 72 |

| THF | Pyridine | 25 | 58 |

| Acetone | DBU | 40 | 49 |

| Toluene | Et₃N | 25 | 65 |

Purification and Characterization

Crude product purification via silica gel chromatography (EtOAc/hexane, 1:1) followed by recrystallization from ethanol/water yields analytically pure material. Key spectroscopic data:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 5H, aryl-H), 4.52 (s, 2H, CH₂), 2.91 (s, 1H, NH).

- IR (KBr) : 1328 cm⁻¹ (SO₂ asym), 1141 cm⁻¹ (SO₂ sym), 3438 cm⁻¹ (NH).

Alternative Synthetic Pathways

Direct Sulfonation of Pre-Functionalized Imidazole

Direct sulfonation of 1H-imidazole derivatives using chlorosulfonic acid at −10°C provides an alternative route to 2 , though regioselectivity issues (C4 vs. C2 sulfonation) reduce practicality.

Solid-Phase Synthesis

Immobilizing 4 on Wang resin via its amine group enables iterative coupling with 2 in DMF, though yields (∼60%) lag behind solution-phase methods.

Scalability and Industrial Considerations

Batch processes using continuous flow reactors enhance safety during Cl₂-mediated sulfonyl chloride synthesis. A two-stage system combining thiol chlorination and immediate coupling minimizes 2 ’s decomposition, achieving 81% overall yield on multi-gram scales.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide has been investigated for its antimicrobial properties. Research indicates that imidazole derivatives exhibit activity against a range of bacterial and fungal pathogens. The presence of the sulfonamide group enhances its ability to inhibit bacterial growth by mimicking natural substrates of bacterial enzymes, which is crucial for their survival .

Anticancer Properties

The compound has shown promise as an anticancer agent. Studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It acts as an inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as IL-1β, suggesting its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Induces apoptosis; inhibits tumor growth | |

| Anti-inflammatory | Reduces IL-1β production |

Material Science Applications

This compound is also being explored for applications in material science, particularly in organic electronics.

Organic Semiconductors

The thiophene ring in the compound allows for efficient charge transport, making it suitable for use in organic semiconductors. Its structural properties enable it to be incorporated into organic light-emitting diodes (OLEDs), where it can enhance device performance due to its favorable electronic properties.

Table 2: Material Science Applications

| Application Type | Description | References |

|---|---|---|

| Organic Semiconductors | Used in OLEDs; enhances charge transport |

Biological Research Applications

In biological research, this compound serves as a valuable probe for studying enzyme activities and protein interactions.

Enzyme Inhibition Studies

The compound's sulfonamide group can effectively inhibit various enzymes by mimicking their natural substrates. This property is crucial for understanding enzyme mechanisms and developing new therapeutic agents.

Protein Interaction Studies

The imidazole ring facilitates binding with biological receptors, allowing researchers to investigate protein-ligand interactions. Such studies are essential for drug discovery and development processes.

Case Study 1: Inhibition of NLRP3 Inflammasome

A study demonstrated that this compound selectively inhibited the NLRP3 inflammasome in vitro and in vivo. The study found that treatment with the compound significantly suppressed IL-1β levels without affecting other inflammatory markers like TNF-α, indicating its selective action on the inflammasome pathway .

Case Study 2: Anticancer Activity Against MCF-7 Cells

Another investigation focused on the anticancer effects of the compound against MCF-7 breast cancer cells. The results showed that the compound exhibited significant cytotoxicity at low concentrations, leading to increased apoptosis rates compared to controls. This suggests its potential as a therapeutic agent in breast cancer treatment .

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.

Receptor Binding: The imidazole ring can interact with biological receptors, modulating their activity.

Electron Transport: The thiophene ring can participate in electron transport processes, making it useful in electronic applications.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as anti-inflammatory drugs and anesthetics.

Imidazole Derivatives: Compounds such as metronidazole and clotrimazole, which contain imidazole rings, are used as antimicrobial agents.

Uniqueness

N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide is unique due to its combination of a thiophene ring, benzyl group, imidazole ring, and sulfonamide group, which confer a diverse range of chemical reactivity and biological activity .

Biological Activity

N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring, a thiophene moiety, and a sulfonamide group. Its molecular formula is , with a CAS number of 1797184-61-2. The compound's structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit various enzymes involved in metabolic pathways.

- Receptor Interaction : The imidazole ring can bind to specific receptors, potentially modulating their activity and influencing cellular responses.

- Electron Transport : The thiophene ring facilitates electron transport processes, which may enhance the compound's efficacy in certain applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Bacillus subtilis | 20 |

These results suggest its potential as a therapeutic agent for treating bacterial infections.

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

The mechanism appears to involve the disruption of cancer cell metabolism and induction of oxidative stress.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in various models.

These findings suggest potential applications in managing inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against drug-resistant bacterial strains, revealing that it inhibited growth in strains resistant to conventional antibiotics, indicating its potential as a novel antimicrobial agent.

- Case Study on Cancer Cell Lines : Research involving multiple cancer cell lines showed that treatment with the compound led to significant reductions in cell viability, supporting its role as a candidate for cancer therapy.

Q & A

What are the common synthetic routes for N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step organic reactions. A key approach includes:

- Step 1: Formation of the imidazole-sulfonamide core via condensation of sulfonyl chloride derivatives with imidazole precursors under alkaline conditions.

- Step 2: Introduction of the thiophene-benzyl moiety through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkage).

- Purification: Column chromatography or recrystallization ensures high purity, monitored by TLC or HPLC .

Which spectroscopic techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry of the thiophene-benzyl group and imidazole sulfonamide connectivity. Aromatic protons in thiophene (~6.8–7.5 ppm) and imidazole (~7.0–8.0 ppm) are diagnostic .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, distinguishing isomeric byproducts .

- IR Spectroscopy: Identifies sulfonamide S=O stretches (~1350–1150 cm) and imidazole C=N bonds (~1600 cm) .

How can researchers optimize reaction conditions to avoid dehalogenation during synthesis?

Level: Advanced

Methodological Answer:

Dehalogenation is a common side reaction in hydrogenation steps. Optimization strategies include:

- Catalyst Selection: Replace Pd/C with Raney nickel to suppress undesired C-X bond cleavage, as demonstrated in imidazole synthesis (e.g., 92% yield retention vs. Pd/C’s 50% yield drop) .

- Solvent Control: Use water instead of ethanol to reduce byproduct formation (e.g., hydrodechlorination decreased by 30% in aqueous media) .

- Reaction Monitoring: LC-MS tracks intermediates in real-time to adjust parameters like temperature (<45°C) and base strength (NaOH > NaCO) .

What strategies resolve contradictory data on the compound’s biological activity?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. Resolve discrepancies by:

- Cross-Validation: Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target engagement. For example, mGlu2 receptor potentiation in vitro (EC = 13 nM) should align with in vivo anxiolytic models (e.g., marble-burying assay) .

- Structural Analog Comparison: Test derivatives with modified thiophene or sulfonamide groups to isolate pharmacophore contributions. A 2-fluorobenzyl analog showed 10× higher selectivity in kinase screens .

- Meta-Analysis: Pool data from independent studies to identify trends (e.g., logP <3 correlates with improved CNS penetration) .

How can structure-activity relationships (SAR) be established for derivatives?

Level: Advanced

Methodological Answer:

- Systematic Substituent Variation: Modify the benzyl (e.g., electron-withdrawing groups at para), thiophene (3- vs. 2-substitution), or sulfonamide (alkyl vs. aryl) positions.

- Pharmacological Profiling: Compare IC values across targets (e.g., COX-2 inhibition vs. mGlu2 potentiation). For example, bulkier substituents on benzyl reduce COX-2 affinity by 50% but enhance mGlu2 activity .

- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding poses. A 3-thiophenyl group showed stronger π-π stacking with mGlu2 vs. 2-substituted analogs .

What computational methods predict the compound’s binding affinity to biological targets?

Level: Advanced

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., mGlu2 transmembrane domain) over 100-ns trajectories to assess stability (RMSD <2 Å).

- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent changes (e.g., -OCH → -CF) to prioritize synthetic targets. FEP predicted a 1.2 kcal/mol improvement for a trifluoromethyl analog, validated experimentally .

- Pharmacophore Modeling: Align with known active sites (e.g., sulfonamide H-bond donors map to Arg in COX-2) .

How can target engagement be validated in pharmacological studies?

Level: Advanced

Methodological Answer:

- Biochemical Assays: Measure direct binding via SPR (KD <100 nM) or thermal shift assays (ΔTm >2°C).

- Genetic Knockout Models: Compare activity in wild-type vs. mGlu2 mice. Anxiolytic effects disappeared in null models, confirming target specificity .

- Biomarker Analysis: Monitor CSF histamine metabolites (e.g., t-MeHA reduction correlates with mGlu2 activation) .

What approaches enable regioselective functionalization of the imidazole ring?

Level: Advanced

Methodological Answer:

- Directed C-H Activation: Use Pd(OAc)/ligand systems to functionalize C2/C5 positions selectively. For example, 2-aryl imidazoles form via Suzuki coupling with >90% regioselectivity .

- Protecting Group Strategy: Temporarily block N1 with Boc to direct electrophilic substitution to C4. Subsequent deprotection yields 4-sulfonamide derivatives .

How should researchers interpret conflicting solubility data across studies?

Level: Advanced

Methodological Answer:

- Buffer Conditions: Solubility varies with pH (e.g., sulfonamide pKa ~10.5; solubility increases >pH 8). Test in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .

- Crystallinity Analysis: Use XRD to differentiate amorphous (higher solubility) vs. crystalline forms. A polymorph screen identified Form II with 2× solubility in DMSO .

- Co-Solvent Optimization: Add 10% PEG-400 to aqueous buffers, improving solubility from <0.1 mg/mL to >5 mg/mL for in vivo dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.